![molecular formula C9H10N2O B1311865 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5782-69-4](/img/structure/B1311865.png)
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 5782-69-4 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .Chemical Reactions Analysis
The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .Scientific Research Applications
Organic Synthesis
The compound plays a critical role in organic synthesis of natural products and biologically active molecules . For instance, the selective O-benzylation of 2-oxo-1,2-dihydropyridines is an important step in the synthesis of many natural products .
Development of New Synthetic Methods
A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines . This process allows access to a variety of O-benzyl products under mild reaction conditions .
Protection of Functional Groups
The O-benzylation of 2-oxo-1,2-dihydropyridines is an important method for the protection of functional groups . This is particularly useful in complex organic synthesis where protecting groups are required to prevent unwanted reactions.
Antiproliferative Activity
A series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, which may include 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and their antiproliferative activity has been studied .
Drug Discovery
2-Oxo-1,2-dihydropyridines fragments are widely used as peptide mimics, which can generate similar physiological activity with peptides . They have emerged as potent antitumor, antiviral agents , and are also used in the synthesis of oral hypoglycemic agents .
Biological and Clinical Applications
Indole derivatives, which can be synthesized from 2-oxo-1,2-dihydropyridines, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mechanism of Action
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been studied for their antiproliferative activity . These compounds have shown activity against various cancer cell lines, suggesting that they may target proteins involved in cell proliferation .
Mode of Action
It’s worth noting that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in similar compounds has enabled them to be used as pim-1 protooncogene inhibitors . Protooncogenes code for proteins that help to regulate cell growth and differentiation .
Biochemical Pathways
Similar compounds have shown to inhibit the growth of various cancer cell lines, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may also have potential antiproliferative effects.
properties
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEKXIYVPKTHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441998 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5782-69-4 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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